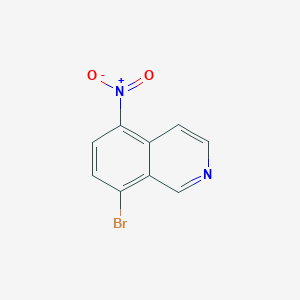

8-Bromo-5-nitroisoquinoline

Descripción

Significance of Halogenated and Nitrated Heterocyclic Systems in Organic Chemistry

Halogenated and nitrated heterocyclic systems are of profound importance in organic chemistry, finding extensive use in industrial applications and as foundational materials for the synthesis of a wide array of organic compounds. drishtiias.com The introduction of halogen and nitro groups to heterocyclic scaffolds can dramatically alter their electronic properties and reactivity, making them valuable intermediates in the creation of more complex molecules. nih.gov These functionalized heterocycles are integral to the development of pharmaceuticals, agrochemicals, and materials science. wikipedia.orgnih.gov The presence of a bromine atom, a halogen, and a nitro group on the isoquinoline (B145761) framework exemplifies a strategic combination of functional groups that enhances the molecule's utility in various chemical transformations.

Overview of the Isoquinoline Scaffold as a Privileged Structure

The isoquinoline scaffold, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. rsc.orgrsc.orgresearchgate.netnih.govnih.gov This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. rsc.orgrsc.orgnih.govresearchgate.net The isoquinoline nucleus is a core component of numerous alkaloids, including papaverine (B1678415) and morphine, and its derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. researchgate.netamerigoscientific.com The structural versatility of the isoquinoline ring system allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological profile. rsc.orgnih.gov

Academic and Research Context for 8-Bromo-5-nitroisoquinoline

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. orgsyn.org Its significance in academic and research settings lies in its utility as a building block for creating more complex molecular architectures through reactions such as transition-metal-catalyzed cross-couplings and nucleophilic substitutions. orgsyn.org The bromine atom at the 8-position and the nitro group at the 5-position provide two distinct reactive sites that can be selectively manipulated. Researchers utilize this compound to explore new synthetic methodologies and to develop novel therapeutic agents, particularly in the fields of oncology and neuroscience. nih.gov

Historical Development of Research on Isoquinoline Derivatives

The history of isoquinoline research began with its first isolation from coal tar in 1885. wikipedia.org Early research focused on the isolation and structural elucidation of naturally occurring isoquinoline alkaloids. wikipedia.org Over the years, the development of synthetic methods, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions, has been crucial for accessing a wide range of isoquinoline derivatives. wikipedia.orgwisdomlib.org These synthetic advancements have paved the way for extensive investigations into the medicinal properties of this class of compounds, leading to the discovery of numerous drugs and drug candidates. rsc.orgnih.govresearchgate.net The continuous evolution of synthetic techniques allows for the creation of increasingly complex and functionally diverse isoquinoline-based molecules. rsc.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

8-bromo-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQCHGICDSWPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593222 | |

| Record name | 8-Bromo-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252861-41-9 | |

| Record name | 8-Bromo-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-5-nitroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Manufacturing of 8 Bromo 5 Nitroisoquinoline

The preparation of 8-bromo-5-nitroisoquinoline is a multi-step process that begins with the parent heterocycle, isoquinoline (B145761). A common and efficient method involves a one-pot reaction sequence where isoquinoline is first brominated and then nitrated. orgsyn.org

The synthesis typically starts with the bromination of isoquinoline. To achieve the desired regioselectivity, the reaction is often carried out in the presence of a strong acid, such as sulfuric acid, which acts as a solvent and catalyst. orgsyn.orggoogle.com N-Bromosuccinimide (NBS) is a frequently used brominating agent for this transformation. orgsyn.org Careful control of the reaction temperature is critical to favor the formation of the 8-bromo isomer over other potential isomers.

Following the bromination step, the reaction mixture is then subjected to nitration without the need for isolating the intermediate 8-bromoisoquinoline. A nitrating agent, such as potassium nitrate, is added to the reaction medium. thieme-connect.de The strong acidic conditions facilitate the introduction of the nitro group onto the isoquinoline ring. The nitro group is directed to the 5-position, yielding the final product, this compound. google.com The crude product can then be purified through recrystallization. orgsyn.org

Mechanistic Investigations of Chemical Reactivity of 8 Bromo 5 Nitroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Halogen Atom

The presence of a bromine atom on the electron-deficient isoquinoline (B145761) ring, further activated by the electron-withdrawing nitro group, makes 8-bromo-5-nitroisoquinoline a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile displaces the bromide leaving group. byjus.com

Examination of Proposed Reaction Pathways and Intermediates

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. byjus.comstrath.ac.uk In the first step, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is stabilized by the resonance delocalization of the negative charge, which is particularly effective due to the presence of the ortho/para-directing nitro group. byjus.commasterorganicchemistry.com The final step involves the departure of the bromide ion, restoring the aromaticity of the ring. byjus.com

Recent studies have suggested that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur simultaneously. strath.ac.ukrsc.org However, for highly activated systems like this compound, the stepwise mechanism involving a distinct Meisenheimer intermediate is widely considered to be the predominant pathway. strath.ac.uk

Influence of Nucleophile Steric and Electronic Properties on Reactivity

The nature of the attacking nucleophile significantly impacts the rate and outcome of the SNAr reaction.

Electronic Properties: Stronger nucleophiles, which are more electron-rich, generally react faster. For instance, alkoxides like sodium methoxide (B1231860) are effective nucleophiles for displacing the bromine atom. The electron-donating ability of the nucleophile facilitates the formation of the electron-rich Meisenheimer intermediate. masterorganicchemistry.com

Steric Properties: The steric bulk of the nucleophile can also play a crucial role. While detailed studies specifically on this compound are limited, general principles of SNAr suggest that sterically hindered nucleophiles may react more slowly due to non-bonded interactions in the transition state leading to the Meisenheimer complex.

Reduction Chemistry of the Nitro Group to Amino Functionality

The nitro group of this compound can be readily reduced to an amino group, a versatile functional handle for further synthetic transformations. orgsyn.org

Catalytic Hydrogenation Pathways and Selectivity

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. masterorganicchemistry.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. masterorganicchemistry.comcdnsciencepub.com The reaction proceeds on the surface of the catalyst, where both the nitro compound and hydrogen are adsorbed. The selectivity of the reduction can sometimes be a challenge, as the bromo-substituent may also be susceptible to hydrogenolysis (cleavage of the C-Br bond). mdpi.com Careful selection of the catalyst and reaction conditions is therefore crucial to achieve the desired 8-bromo-5-aminoisoquinoline product.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net These reactions typically employ palladium-based catalysts and have become indispensable in modern organic synthesis. eie.gr

Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) can be successfully applied to this compound, allowing for the introduction of a wide variety of substituents at the 8-position. mdpi.com The choice of catalyst, ligands, base, and solvent is critical for optimizing the yield and selectivity of these transformations. The electronic nature of the this compound, being electron-deficient, generally facilitates the oxidative addition step in the catalytic cycle of these cross-coupling reactions.

Electrophilic Substitution Reactivity of the Isoquinoline Ring System

The isoquinoline ring system is generally susceptible to electrophilic substitution. The position of substitution is directed by the existing substituents. In this compound, the nitro group at the C-5 position is a strong deactivating group, making the entire ring system less reactive towards electrophiles.

Electrophilic attack on the isoquinoline ring typically occurs on the benzene (B151609) ring portion. The nitro group at C-5 deactivates the ring, particularly at the ortho and para positions (C-6 and C-8). The bromine at C-8 also influences the regioselectivity of further substitution. Due to the deactivating nature of both substituents, forcing conditions would likely be required for any subsequent electrophilic substitution.

Nitration of isoquinoline itself typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. The presence of a bromine atom at C-5 directs nitration to the C-8 position to give 5-bromo-8-nitroisoquinoline. Conversely, in this compound, the existing nitro group would strongly disfavor further nitration.

Computational Probing of Reaction Mechanisms and Activation Barriers

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms and predicting the reactivity of molecules like this compound. researchgate.nettandfonline.com DFT calculations can be used to model the geometries of reactants, intermediates, and transition states, as well as to calculate their relative energies. researchgate.nettandfonline.com

For the palladium- and copper-catalyzed coupling reactions of this compound, DFT studies can elucidate the detailed reaction pathways, including the energies of oxidative addition, transmetalation (in the case of Grignard reactions), and reductive elimination steps. This can help in understanding the role of ligands and predicting the optimal reaction conditions.

In the context of electrophilic substitution, DFT calculations can determine the electron density at different positions of the isoquinoline ring, thereby predicting the most likely sites for electrophilic attack. The calculations can also provide insights into the activation barriers for substitution at different positions, explaining the observed regioselectivity. For instance, computational studies on substituted quinolines and isoquinolines have been used to rationalize their reactivity in various reactions.

Molecular modeling can also be used to understand the steric and electronic effects of the bromo and nitro substituents on the reactivity of the molecule. For example, calculations can quantify the steric hindrance at the C-8 position and the electron-withdrawing effect of the nitro group at C-5. Such studies have been applied to understand the reactivity of related nitroaromatic compounds. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| SPhos |

| XPhos |

| 1,4-Dioxane |

| Potassium t-butoxide |

| 4-Bromo-1-methoxyisoquinolin-1-one |

| Aniline |

| BINAP |

| DPPF |

| N,N-Dimethylglycine |

| 5-Bromo-8-nitroisoquinoline |

| 5-Nitroisoquinoline |

Derivatization and Functionalization Strategies Utilizing 8 Bromo 5 Nitroisoquinoline

Synthesis of Diverse Isoquinoline (B145761) Analogs for Structure-Activity Relationship Studies

The ability to systematically modify the structure of 8-bromo-5-nitroisoquinoline is paramount for conducting structure-activity relationship (SAR) studies, which are crucial in medicinal chemistry for optimizing the biological activity of lead compounds. The bromo and nitro functionalities are particularly amenable to a range of chemical manipulations, allowing for the generation of libraries of isoquinoline analogs.

The bromine atom at the 8-position can be readily displaced or coupled with other molecular fragments. For instance, transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions, provide powerful methods for introducing a wide array of substituents. orgsyn.org These reactions allow for the installation of various aryl, heteroaryl, and alkyl groups, as well as different amine functionalities, at the 8-position.

Simultaneously, the nitro group at the 5-position offers another site for diversification. Reduction of the nitro group to an amine provides a versatile handle for further functionalization. orgsyn.org This resulting amino group can undergo a plethora of reactions, including acylation, alkylation, and sulfonylation, to introduce a diverse set of substituents. Furthermore, the amino group can be converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of other functional groups, such as halogens, cyano, and hydroxyl groups. researchgate.net

The combination of these transformations at both the 8- and 5-positions allows for the systematic and combinatorial synthesis of a wide range of isoquinoline analogs. This structural diversity is essential for exploring the chemical space around the isoquinoline scaffold and for elucidating the key structural features required for a desired biological activity.

Formation of Fused Polycyclic Heterocyclic Systems

The inherent reactivity of this compound also facilitates the construction of more complex, fused polycyclic heterocyclic systems. These larger, more rigid structures are of significant interest in materials science and as scaffolds for new therapeutic agents.

One common strategy involves the initial transformation of the nitro group. For example, reduction of the nitro group to an amine, followed by intramolecular cyclization reactions, can lead to the formation of new rings fused to the isoquinoline core. The specific nature of the cyclization reaction and the resulting fused system depends on the reagents and reaction conditions employed.

Another approach involves utilizing the bromine atom in palladium-catalyzed annulation reactions. By carefully choosing the coupling partner, which can contain additional reactive sites, it is possible to construct new heterocyclic rings fused to the isoquinoline framework. These reactions often proceed with high regioselectivity, providing a reliable method for the synthesis of complex polycyclic systems.

Introduction of Various Organic Moieties (e.g., Alkyl, Aryl, Heteroaryl)

A key functionalization strategy for this compound involves the introduction of a wide variety of organic moieties at the 8-position through cross-coupling reactions. The carbon-bromine bond is a versatile reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds.

Table 1: Examples of Cross-Coupling Reactions for the Introduction of Organic Moieties

| Reaction Type | Reagents and Conditions | Moiety Introduced |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Aryl |

| Heck Reaction | Alkene, Pd catalyst, base | Alkenyl |

These well-established and robust cross-coupling methodologies allow for the predictable and efficient introduction of a vast array of functional groups. The choice of the specific coupling reaction and the corresponding coupling partner enables the synthesis of isoquinoline derivatives with tailored electronic and steric properties. This capability is crucial for fine-tuning the pharmacological profile of a molecule or for designing materials with specific optical or electronic properties.

Design and Synthesis of Ligands for Coordination Chemistry

The nitrogen atom in the isoquinoline ring system, along with other strategically introduced functional groups, makes this compound derivatives attractive candidates for the design and synthesis of ligands for coordination chemistry. These ligands can coordinate to a variety of metal centers, forming stable metal complexes with potential applications in catalysis, materials science, and bioinorganic chemistry.

The derivatization strategies discussed previously are directly applicable to the synthesis of tailored ligands. For example, the introduction of additional donor atoms, such as nitrogen, oxygen, or sulfur, through functionalization at the 8-position can create multidentate ligands capable of forming stable chelate complexes with metal ions. The specific arrangement and type of donor atoms can be systematically varied to control the coordination geometry and electronic properties of the resulting metal complex.

Furthermore, the isoquinoline nitrogen itself can be quaternized to form isoquinolinium salts. These charged species can act as cationic ligands or as components of ionic liquids. The ability to modify the substituents on the isoquinoline ring allows for the fine-tuning of the steric and electronic properties of the ligand, which in turn can influence the catalytic activity or physical properties of the corresponding metal complex.

Computational Chemistry and Theoretical Investigations of 8 Bromo 5 Nitroisoquinoline

Density Functional Theory (DFT) Calculations for Molecular Structure and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to determine the optimized geometry and conformational preferences of isoquinoline (B145761) derivatives. For substituted isoquinolines, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), provide reliable predictions of bond lengths and bond angles. psgcas.ac.inresearchgate.net

While specific DFT studies on 8-bromo-5-nitroisoquinoline are not extensively detailed in the provided results, the methodology is well-established for similar molecules. For instance, studies on 5-substituted isoquinolines have shown that both Hartree-Fock (HF) and DFT methods yield similar and accurate geometric parameters. psgcas.ac.in The presence of the bromine atom at the C8 position and the nitro group at the C5 position will induce distortions in the isoquinoline ring from a perfect hexagonal structure. psgcas.ac.in DFT calculations would precisely quantify these distortions, providing a detailed three-dimensional model of the molecule's most stable conformation.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C5-C6 | > C-C in benzene (B151609) |

| Bond Length | C1-N2 | < N2-C3 |

| Bond Angle | C-N-C | ~117° |

| Bond Angle | C-C(Br)-C | Distorted from 120° |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.demdpi.com The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.com

For this compound, an MEP analysis would likely reveal a significant region of negative potential around the nitro group's oxygen atoms, making them potential sites for interaction with electrophiles. researchgate.net Conversely, the carbon atom attached to the bromine and potentially other positions on the aromatic rings would exhibit a more positive potential, indicating susceptibility to nucleophilic attack. The nitrogen atom in the isoquinoline ring also presents a site of negative potential, attractive to protons. uni-muenchen.de MEP studies on similar nitro-aromatic compounds have confirmed that the nitro group strongly influences the electrostatic potential distribution, identifying electron-deficient regions and predicting sites for nucleophilic attack.

Theoretical Elucidation of Reaction Mechanisms and Energetics

Computational chemistry plays a pivotal role in elucidating the mechanisms and energetics of chemical reactions. researchgate.net For this compound, theoretical methods can be employed to study various transformations, such as nucleophilic substitution of the bromine atom or reduction of the nitro group. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed.

For instance, in a nucleophilic aromatic substitution reaction, DFT calculations can model the transition states for the attack of a nucleophile at different positions on the isoquinoline ring. This allows for the comparison of activation energies, providing a rationale for the observed regioselectivity. researchgate.net While specific theoretical studies on the reaction mechanisms of this compound were not found, the general applicability of these methods to understand reaction pathways in related heterocyclic systems is well-documented. researchgate.netresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are crucial for understanding a molecule's electronic properties and reactivity. youtube.comscience.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. science.govresearchgate.net

For this compound, the distribution of the HOMO and LUMO would be influenced by the electron-withdrawing nature of the bromine atom and the nitro group. It is expected that the LUMO would be localized over the nitro group and the isoquinoline ring, indicating its susceptibility to nucleophilic attack. The HOMO, on the other hand, would likely be distributed over the aromatic system. Analysis of FMOs in related 5-substituted isoquinolines has shown that the HOMO and LUMO energies indicate the occurrence of charge transfer within the molecule. psgcas.ac.in

Table 2: Illustrative Frontier Molecular Orbital Energies Note: This table is for illustrative purposes to show the type of data generated from FMO analysis.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| This compound (Hypothetical) | -7.5 | -2.5 | 5.0 |

Solvent Effects on Reactivity and Spectroscopic Properties using Continuum Models

The surrounding solvent can significantly influence the reactivity and spectroscopic properties of a molecule. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used in computational chemistry to account for these solvent effects. psgcas.ac.ineurjchem.com These models treat the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution.

For this compound, PCM calculations could predict how its properties change in different solvents. For example, the stability of charged intermediates in a reaction can be highly dependent on the solvent's polarity. psgcas.ac.in Spectroscopic properties, such as UV-Vis absorption spectra, are also affected by the solvent environment. eurjchem.com Studies on other substituted isoquinolines have utilized PCM to investigate solubility and the influence of solvent on interaction energies. psgcas.ac.in For instance, the electrostatic component of the solvation energy is expected to be more significant in polar solvents. psgcas.ac.in

Non-Covalent Interaction (NCI) and Natural Bond Orbital (NBO) Analyses

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. eurjchem.com For this compound, NCI analysis could reveal intramolecular interactions, for example, between the bromine atom and the nitro group or with adjacent hydrogen atoms, which could influence its conformation and stability. acs.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.eduresearchgate.net It can be used to analyze charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. psgcas.ac.in For this compound, NBO analysis would quantify the electron-withdrawing effects of the bromine and nitro substituents and describe the charge distribution across the molecule. psgcas.ac.in This analysis can also provide insights into the stability of the molecule arising from charge delocalization. psgcas.ac.in

Advanced Spectroscopic and Analytical Methodologies for Characterization of 8 Bromo 5 Nitroisoquinoline

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Isotopic Pattern Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and molecular weight of 8-bromo-5-nitroisoquinoline. This technique provides a highly accurate mass measurement of the molecular ion, allowing for the verification of its chemical formula, C₉H₅BrN₂O₂. avantorsciences.com The theoretical molecular weight of this compound is approximately 253.05 g/mol .

A key feature of HRMS in analyzing halogenated compounds is the verification of the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in an approximate 1:1 natural abundance. Consequently, the mass spectrum of this compound will exhibit a characteristic M+ and M+2 isotopic pattern, with two peaks of nearly equal intensity separated by two mass units. This distinctive signature provides definitive evidence for the presence of a single bromine atom in the molecule. HRMS analysis, often coupled with liquid chromatography (LC-MS), serves as a powerful method for both confirming the molecular formula and providing an initial assessment of sample purity. bldpharm.commdpi.com

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural assignment of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR and ¹³C NMR are fundamental one-dimensional techniques used to identify the positions of the bromo and nitro substituents, as these groups cause distinctive chemical shifts in the aromatic protons and carbons. In a related compound, 5-bromo-8-nitroisoquinoline, the aromatic protons appear as distinct signals in the ¹H NMR spectrum. orgsyn.org For this compound, similar diagnostic signals would be expected, with the specific coupling patterns and chemical shifts confirming the substitution pattern.

To resolve any ambiguities in the assignment of proton and carbon signals, especially in complex aromatic systems, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed. COSY experiments reveal proton-proton coupling networks, helping to identify adjacent protons, while NOESY provides information about through-space proximity of nuclei, which is crucial for confirming the regiochemistry of the substituents. In cases of signal broadening due to dynamic effects, such as restricted rotation, variable temperature NMR studies can be utilized to resolve these complexities.

Table 1: Predicted and Reported NMR Data for Isoquinoline (B145761) Derivatives

| Nucleus | Predicted Shift Range for this compound | Reported Data for 5-Bromo-8-nitroisoquinoline (DMSO-d₆) orgsyn.org |

|---|---|---|

| ¹H | Aromatic region (δ 7.0-9.0 ppm) | δ 8.12 (dd), 8.33 (d), 8.35 (AB), 8.84 (d), 9.78 (s) |

| ¹³C | Aromatic region (δ 110-150 ppm) | δ 118.9, 120.0, 125.8, 127.8, 133.4, 134.5, 145.3, 145.7, 148.1 |

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in this compound. The vibrational spectra provide a molecular fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of the bonds within the molecule.

The presence of the nitro group (NO₂) is readily confirmed by its characteristic strong asymmetric and symmetric stretching vibrations. researchgate.net These typically appear in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The carbon-bromine (C-Br) stretching vibration is expected in the lower frequency region of the spectrum. researchgate.net Aromatic C-H and C=C stretching vibrations will also be present, confirming the isoquinoline core. researchgate.net For the related compound 5-bromo-8-nitroisoquinoline, characteristic IR peaks have been reported at 3053, 1619, 1580, 1485, and 1374 cm⁻¹ (in CHCl₃). orgsyn.org

FT-Raman spectroscopy complements FT-IR, as it is particularly sensitive to non-polar bonds and can provide additional information for a comprehensive vibrational analysis. Together, these techniques offer a robust method for confirming the presence of the key functional groups and providing insight into the molecule's conformational properties. researchgate.net

Table 2: Characteristic FT-IR Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1500 |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1300 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-Br | Stretching | 650 - 485 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure and extent of conjugation within this compound. The absorption of UV or visible light by the molecule corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The isoquinoline ring system is an aromatic chromophore that absorbs in the UV region. thieme-connect.de The presence of the nitro group, a strong electron-withdrawing group, and the bromine atom will influence the electronic transitions, typically causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted isoquinoline. researchgate.net The UV-Vis spectrum is characterized by the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), which relates to the probability of the electronic transition. msu.edu Analysis of the UV-Vis spectrum helps to confirm the conjugated π-electron system and can be used for quantitative analysis. researchgate.net

Purity Assessment and Crystallinity Analysis

Ensuring the purity and crystallinity of this compound is critical for its application in further research and development. High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC) are standard methods for this purpose.

HPLC is a highly sensitive chromatographic technique used to separate, identify, and quantify each component in a mixture. avantorsciences.com By developing a suitable method, the purity of a sample of this compound can be accurately determined, often expressed as a percentage of the main peak area relative to the total area of all peaks. bldpharm.com Commercial suppliers often specify a purity of ≥98% as determined by HPLC. myskinrecipes.com

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. For a crystalline solid, DSC will show a sharp endothermic peak at its melting point. The sharpness of the melting endotherm can be an indicator of high purity. While a melting point range is often reported, DSC provides a more detailed thermal profile and can be used to detect impurities that might depress and broaden the melting transition.

Table 3: Analytical Techniques and Their Role in Characterization

| Technique | Primary Information Obtained |

|---|---|

| HRMS | Accurate mass, elemental composition, isotopic pattern |

| NMR | Detailed molecular structure, connectivity, spatial arrangement |

| FT-IR/FT-Raman | Functional group identification |

| UV-Vis | Electronic transitions, conjugation |

| HPLC | Purity assessment, quantification |

| DSC | Crystallinity, melting point, thermal behavior |

Applications of 8 Bromo 5 Nitroisoquinoline and Its Derivatives in Chemical Sciences

Applications in Pharmaceutical and Medicinal Chemistry Research

The functional group dyad of a halogen and a nitro group on the aromatic core of 8-bromo-5-nitroisoquinoline provides a platform for extensive derivatization, rendering it a molecule of significant interest in the pharmaceutical and medicinal chemistry landscape.

Role as Key Intermediates in Drug Discovery and Development

This compound is a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds. The bromine atom can be readily displaced or participate in cross-coupling reactions, while the nitro group can be reduced to a versatile amino group, opening avenues for a multitude of chemical transformations. This dual reactivity allows for the construction of complex molecular architectures necessary for therapeutic efficacy.

The isoquinoline (B145761) framework itself is a "privileged" structure in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs. The strategic placement of the bromo and nitro substituents on this scaffold provides a powerful handle for medicinal chemists to explore structure-activity relationships (SAR) and optimize drug candidates. For instance, derivatives of this compound have been investigated for their potential in treating neurological disorders and cancer.

The synthesis of various isoquinoline derivatives often begins with a brominated and nitrated precursor. For example, the preparation of certain 8-substituted isoquinolines for potential therapeutic applications involves a multi-step sequence starting from the nitration and bromination of isoquinoline. researchgate.net While the synthesis can sometimes be challenging, the resulting intermediates are invaluable for accessing novel chemical space in drug discovery programs. researchgate.net

Below is a table summarizing the role of this compound as a key intermediate:

| Application Area | Synthetic Utility | Target Compound Class | Reference |

| Drug Discovery | Building block for complex molecules | Pharmacologically active compounds | |

| Medicinal Chemistry | Precursor for SAR studies | Neurological and anticancer agents | |

| Organic Synthesis | Starting material for multi-step synthesis | 8-substituted isoquinolines | researchgate.net |

Exploration as Potential Therapeutic Agents (e.g., Neurological Disorders, Anticancer)

Derivatives of this compound have shown promise as potential therapeutic agents, particularly in the fields of oncology and neurology. The core isoquinoline structure is known to interact with various biological targets, and the substituents at the 8- and 5-positions can be tailored to enhance potency and selectivity.

In the context of anticancer research, isoquinoline derivatives have been shown to induce apoptosis in cancer cells through mechanisms that can involve the generation of reactive oxygen species (ROS) and interference with cell signaling pathways. While direct studies on this compound's anticancer activity are limited in publicly available literature, the known anticancer properties of related nitro- and bromo-substituted quinolines and isoquinolines suggest its potential as a lead compound. For instance, some 8-hydroxyquinoline (B1678124) derivatives have demonstrated notable anticancer activity.

The potential for developing therapeutic agents for neurological disorders from this compound derivatives is also an active area of research. The ability of small molecules to cross the blood-brain barrier is crucial for treating central nervous system (CNS) disorders, and the physicochemical properties of isoquinoline derivatives can be modulated to achieve this.

The following table outlines the exploration of this compound derivatives as potential therapeutic agents:

| Therapeutic Area | Mechanism of Action (Postulated) | Example of Related Compound Activity | Reference |

| Anticancer | Induction of apoptosis, ROS generation | 8-hydroxyquinoline derivatives show anticancer effects | |

| Neurological Disorders | Modulation of CNS targets | Serves as an intermediate for neurologically active agents |

Development of Fluorescent Probes for Biological Systems and Intracellular Monitoring (e.g., pH, Redox Potential)

The inherent fluorescence of the isoquinoline ring system, combined with the electronic effects of the bromo and nitro substituents, makes this compound and its derivatives attractive candidates for the development of fluorescent probes. These probes can be designed to respond to changes in the local microenvironment, such as pH or redox potential, within biological systems.

The development of such probes allows for the real-time, non-invasive monitoring of intracellular processes, providing valuable insights into cellular health and disease states. While specific examples of fluorescent probes derived directly from this compound are not extensively documented, the broader class of isoquinoline-based fluorescent probes is well-established for these applications. The tunability of the photophysical properties of the isoquinoline scaffold through chemical modification makes it a versatile platform for creating sensors for a variety of biological analytes.

Applications in Materials Science Research

The unique electronic and photophysical properties of this compound extend its utility beyond the life sciences and into the realm of materials science.

Precursors for Organic Electronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Semiconductors)

The isoquinoline core is a component of some organic electronic materials, and this compound serves as a potential precursor for the synthesis of novel materials for applications such as organic light-emitting diodes (OLEDs) and organic semiconductors. chemimpex.com The electron-withdrawing nature of the nitro group and the presence of the heavy bromine atom can influence the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for the performance of organic electronic devices.

The ability to functionalize the molecule at the bromine and nitro positions allows for the tuning of these electronic properties and the introduction of other desired characteristics, such as improved charge transport or enhanced solid-state packing. This makes this compound a valuable building block for the rational design of new organic electronic materials with tailored functionalities. chemimpex.com

Components in the Development of New Chemical Sensors

Building upon their potential as fluorescent probes in biological systems, derivatives of this compound can also be utilized in the development of new chemical sensors for a broader range of applications. The responsive nature of the isoquinoline ring's fluorescence to its chemical environment can be harnessed to detect specific analytes.

By incorporating appropriate recognition moieties onto the this compound scaffold, sensors can be designed to exhibit a change in their optical or electronic properties upon binding to a target molecule. This change, such as a shift in fluorescence wavelength or intensity, can then be used for the quantitative or qualitative detection of the analyte. The versatility of the chemical modifications possible with this starting material allows for the creation of a diverse array of chemical sensors for various industrial, environmental, and research applications.

Environmental Monitoring Applications, including Pollutant Detection

The chemical scaffold of this compound serves as a valuable precursor in the development of sophisticated chemosensors for environmental monitoring. While not directly used in its initial form, its derivatives, particularly those resulting from the reduction of the nitro group to an amine, have shown significant promise in the detection of various environmental pollutants. The primary application in this domain is the creation of fluorescent and colorimetric sensors for the identification and quantification of heavy metal ions, which are significant environmental concerns due to their toxicity and persistence.

The general strategy involves the conversion of this compound to 8-aminoisoquinoline (B1282671). This is a critical step as the resulting amino group provides a reactive site for the attachment of specific functionalities that can bind to target pollutants. The isoquinoline ring system itself possesses favorable photophysical properties, which can be modulated upon interaction with an analyte, leading to a detectable signal.

Research Findings on 8-Amino-Substituted Isoquinoline Derivatives

Research has demonstrated that derivatives of 8-aminoisoquinoline can act as effective "turn-on" or "turn-off" fluorescent probes. In a "turn-on" sensor, the fluorescence intensity increases upon binding with a pollutant, while in a "turn-off" sensor, the fluorescence is quenched. These changes in optical properties allow for the sensitive and selective detection of target analytes.

One area of significant investigation is the development of Schiff base derivatives of 8-aminoquinoline (B160924). These are formed by the condensation of 8-aminoquinoline with an aldehyde or ketone. The resulting imine group, in conjunction with the nitrogen atom of the isoquinoline ring, can act as a chelating site for metal ions. The binding of a metal ion to this site can alter the electronic structure of the molecule, leading to a change in its fluorescence or a visible color change.

For instance, Schiff bases derived from 8-aminoquinoline and substituted benzaldehydes have been investigated for their ability to detect various metal ions. The interaction with specific metal ions can lead to the formation of stable complexes, which in turn affects the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes, resulting in a measurable optical response.

While direct studies originating from this compound are not extensively detailed in publicly available literature, the principles derived from the study of other aminoisoquinoline and quinoline-based sensors are directly applicable. For example, a Schiff base derived from 8-aminoquinoline and 2-hydroxy-5-nitrobenzaldehyde (B32719) has been used to form complexes with Co(II), Ni(II), Cu(II), Zn(II), and Pd(II) ions. bendola.com The formation of these complexes was confirmed through various spectroscopic methods, demonstrating the potential of such derivatives in metal ion detection.

The following table summarizes the performance of various isoquinoline and quinoline-based chemosensors in the detection of heavy metal pollutants. It is important to note that these sensors are derivatives of the core structures and illustrate the potential applications of compounds derived from this compound.

| Sensor Base | Target Pollutant | Detection Method | Limit of Detection (LOD) | Key Observation | Reference |

|---|---|---|---|---|---|

| Pyridine-2,6-dicarboxamide-based chemosensor | Pb²⁺ | Fluorescence | 2.31 × 10⁻⁶ M | High sensitivity and selectivity for lead ions. | mdpi.com |

| Perylenebisimide-thiourea fluorescent sensor | Hg²⁺ | "Turn-on" Fluorescence | 0.35 µM | Rapid response time and operates over a broad pH range. | mdpi.com |

| Aminoisoquinoline derivative | Hg²⁺ | Colorimetric/Fluorescence | Not Specified | Binding with mercury ions requires a base or buffer. | researchgate.net |

| Quinaldic acid chloride and 2-aminobenzimidazole (B67599) based sensor (QLBM) | Cu²⁺ | Fluorescence | 1.35 × 10⁻⁷ M | Strong linear association with fluorescence intensity. | ekb.eg |

| Quinaldic acid chloride and 2-aminobenzimidazole based sensor (QLBM) | Fe³⁺ | Fluorescence | 1.24 × 10⁻⁷ M | Strong linear association with fluorescence intensity. | ekb.eg |

The development of these chemosensors is a testament to the versatility of the isoquinoline scaffold. The strategic placement of bromo and nitro groups in this compound allows for selective chemical modifications, paving the way for the creation of highly specific and sensitive tools for monitoring environmental pollutants. Future research in this area is likely to focus on the synthesis of novel derivatives with enhanced photophysical properties and greater selectivity for a wider range of environmental contaminants.

Structure Reactivity Relationships and Isomeric Considerations of Bromo Nitroisoquinolines

Comparative Reactivity Studies of Positional Isomers

The positional isomers, 5-Bromo-8-nitroisoquinoline and 8-Bromo-5-nitroisoquinoline, exhibit distinct reactivity profiles stemming from the differential placement of the bromo and nitro substituents. The synthesis of these isomers highlights the directing effects of the substituents. For instance, the bromination of isoquinoline (B145761) followed by nitration predominantly yields 5-bromo-8-nitroisoquinoline. researchgate.netresearchgate.net The initial bromination occurs at the 5-position, and the subsequent nitration is directed to the 8-position. researchgate.netresearchgate.net

The reactivity of these isomers in nucleophilic aromatic substitution (SNAAr) reactions is a key area of investigation. The bromine atom in both isomers can be displaced by various nucleophiles. The rate and feasibility of these reactions are heavily influenced by the electron-withdrawing nitro group.

Influence of Bromine and Nitro Group Positions on Electronic and Steric Effects

The positions of the bromine and nitro groups on the isoquinoline ring system are critical in determining the molecule's electronic and steric properties, which in turn govern its reactivity.

Electronic Effects: The nitro group (NO₂) is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic attack and activating it towards nucleophilic attack. libretexts.org Its position dictates which parts of the molecule are most electron-deficient. In this compound, the nitro group at the 5-position significantly withdraws electron density from the ring, particularly at the ortho and para positions. This electronic pull makes the carbon atom attached to the bromine at the 8-position more electrophilic and susceptible to nucleophilic attack.

Conversely, in 5-Bromo-8-nitroisoquinoline, the nitro group at the 8-position exerts its electron-withdrawing effect, activating the 5-position for nucleophilic substitution. The relative activating effect of the nitro group is generally stronger when it is ortho or para to the leaving group (bromine).

Steric Effects: Steric hindrance can also play a significant role in the reactivity of these isomers. The groups at the 8-position are in the "peri" position relative to the ring nitrogen, which can lead to steric crowding and influence the approach of reagents. In this compound, the bromine atom at the 8-position may experience some steric hindrance, potentially affecting the rate of substitution reactions at this site. Similarly, the nitro group at the 8-position in the 5-bromo isomer can sterically influence reactions at the adjacent 7-position and the peri 1-position.

The interplay of these electronic and steric factors is crucial for predicting and controlling the outcome of chemical reactions involving these isomers. For example, in cross-coupling reactions like the Suzuki-Miyaura coupling, both the electronic nature of the C-Br bond and the steric accessibility of the reaction site will determine the efficiency of the catalytic cycle.

Regioselectivity Control in Reactions of Substituted Isoquinolines

The control of regioselectivity is a central theme in the chemistry of substituted isoquinolines. The inherent electronic properties of the isoquinoline ring, combined with the directing effects of substituents, allow for selective functionalization at specific positions.

In the synthesis of bromo-nitroisoquinolines, the order of functionalization is key to achieving the desired regiochemistry. As mentioned, bromination of isoquinoline tends to occur at the 5-position, and subsequent nitration is directed to the 8-position. researchgate.netresearchgate.net Reversing this sequence, i.e., nitrating isoquinoline first, would likely lead to a different isomeric product, as the nitro group would direct subsequent electrophilic bromination. However, the strong deactivating nature of the nitro group can make subsequent electrophilic substitutions challenging.

The development of divergent synthetic strategies allows for the selective synthesis of different isomers from common starting materials by simply changing the reaction conditions, such as the catalyst and solvent. acs.orgnih.gov For instance, transition-metal-catalyzed annulation reactions have proven effective in the divergent synthesis of N-containing heterocycles with excellent regioselectivity. acs.orgnih.gov These methods often involve the cleavage of N-O bonds and the formation of new C-C and C-N bonds under mild conditions. acs.orgnih.gov

Furthermore, in nucleophilic aromatic substitution reactions, the regioselectivity is primarily governed by the position of the activating group (the nitro group) relative to the leaving group (the bromine atom). libretexts.org The nucleophile will preferentially attack the carbon atom that is most electron-deficient and where the resulting intermediate (a Meisenheimer complex) is most stabilized. libretexts.org

Comparison with Other Halogenated and Nitrated Heterocycles

The structure-reactivity relationships observed in bromo-nitroisoquinolines can be contextualized by comparing them with other halogenated and nitrated heterocycles, such as nitroquinolines.

Quinoline, an isomer of isoquinoline, also undergoes nitration to yield a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uomus.edu.iq The reactivity of halogenated quinolines in nucleophilic substitution reactions is similarly influenced by the position of the halogen and any activating groups. For example, in nucleophilic aromatic substitution, the presence of a nitro group ortho or para to a halogen significantly enhances the rate of substitution. libretexts.org

The reactivity of these compounds is also dependent on the nature of the halogen. While fluorine is the most electronegative halogen and would be expected to make the attached carbon the most electrophilic, the rate-determining step in many nucleophilic aromatic substitutions is the initial attack of the nucleophile. youtube.com Therefore, the ability of the leaving group to depart is also a factor.

Future Research Directions and Unaddressed Challenges in Bromo Nitroisoquinoline Chemistry

Development of More Sustainable and Green Synthetic Methodologies

Traditional synthetic routes to substituted isoquinolines often rely on harsh reaction conditions, stoichiometric reagents, and hazardous solvents. ajgreenchem.com The future of 8-bromo-5-nitroisoquinoline synthesis lies in the adoption of green chemistry principles. Research is moving towards the development of protocols that offer high atom economy, utilize biodegradable solvents, and employ recyclable catalytic systems. ajgreenchem.com

Emerging strategies include:

Catalytic C-H Activation: Direct functionalization of the isoquinoline (B145761) core through C-H activation is a promising route, minimizing the need for pre-functionalized starting materials and reducing waste. ajgreenchem.com

Novel Catalytic Systems: The use of ruthenium-based catalysts in biodegradable solvents like polyethylene (B3416737) glycol (PEG-400) has shown success for isoquinoline synthesis and represents a recyclable, homogeneous catalytic system. ajgreenchem.com

Metal-Free Approaches: Developing metal-free synthetic pathways, potentially in aqueous media, would significantly reduce the environmental impact and cost associated with transition-metal catalysts. rsc.org

Advanced Energy Sources: Exploring photocatalysis, electrocatalysis, and continuous flow chemistry can lead to more efficient and controlled syntheses under milder conditions. rsc.orgacs.org These techniques offer potential for improved yields and selectivity while reducing energy consumption.

Exploration of Novel Reactivity Pathways for Diversification

The this compound scaffold possesses two key functional groups—the bromine atom and the nitro group—that serve as handles for diversification. While classical reactions like Suzuki-Miyaura coupling of the C-Br bond and reduction of the nitro group are well-established, there is significant potential for exploring novel reactivity. orgsyn.org

Future explorations should include:

Regiodivergent Functionalization: Developing methods for selective C-H functionalization at other positions on the isoquinoline ring system would allow for the creation of a much wider array of derivatives. rsc.org Photochemical methods and catalyst control are being investigated to direct substitution to specific sites. nih.govresearchgate.net

Cascade Reactions: Designing one-pot cascade reactions that form multiple bonds and stereocenters in a single operation can dramatically increase synthetic efficiency. Photo-induced carbamoyl (B1232498) radical cascade reactions have been used to create complex amide-functionalized isoquinoline-1,3-diones, showcasing the potential of this approach. rsc.org

Oxidative Coupling Reactions: Metal-free oxidative coupling reactions, for instance using hypervalent iodine reagents like Dess-Martin periodinane, can create complex isoquinolinone derivatives under mild conditions, offering an alternative to metal-catalyzed processes. bohrium.com

Advanced Design and Synthesis of Highly Specific Probes and Therapeutic Agents

The isoquinoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents. researchgate.netnih.gov this compound is a key intermediate in the synthesis of compounds targeting cancer and neurological disorders. nih.govnumberanalytics.com Future work in this area will focus on rational design to create molecules with higher specificity and efficacy.

Key directions include:

Target-Selective Design: Moving beyond broad cytotoxicity, the focus is on designing derivatives that selectively inhibit specific molecular targets, such as protein kinases or DNA-manipulating enzymes, which are implicated in cancer. rsc.org

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to understand how modifications to the this compound core affect biological activity. This knowledge is crucial for optimizing lead compounds to improve potency and reduce off-target effects. rsc.org

Development of Fluorescent Probes: The fluorescent properties of some isoquinoline derivatives can be harnessed to develop highly specific probes for bio-imaging. mdpi.com The presence of the nitro group, which can quench fluorescence, offers a mechanism for creating "turn-on" probes that fluoresce only upon reacting with a specific analyte. mdpi.com

Personalized Medicine: As our understanding of disease pathology grows, isoquinoline-based compounds could be tailored for personalized medicine, targeting specific biomarkers in individual patients. numberanalytics.com

Addressing Stability Challenges during Synthesis and Storage

The stability of nitroaromatic compounds like this compound can be a significant challenge during synthesis, purification, and long-term storage. nih.gov These compounds can be sensitive to heat, light, and certain chemical environments.

Unaddressed challenges include:

Thermal Decomposition: Nitroaromatic compounds can undergo thermal decomposition, with reaction pathways influenced by the substitution pattern. dtic.mildtic.mil Understanding the specific decomposition mechanisms of this compound is crucial for defining safe handling and storage protocols.

Chemical Incompatibility: The high reactivity of the nitro and bromo groups can lead to degradation during synthesis or upon contact with other chemicals. For example, some nitroaromatics have shown pronounced decomposition in common reversed-phase HPLC solvents, complicating analysis and purification. researchgate.net

Photostability: The influence of light on the stability of this compound has not been extensively studied. Future research should characterize its photostability and develop appropriate handling procedures to prevent light-induced degradation.

Long-Term Storage: While it is known to be stable under dry conditions, more detailed studies are needed to establish optimal long-term storage conditions, including temperature, atmosphere, and the exclusion of light, to ensure sample integrity over time.

Comprehensive Mechanistic Studies using Advanced Spectroscopic and Computational Techniques

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and developing novel transformations. The application of advanced analytical and computational tools will be essential for elucidating the intricate pathways of bromo-nitroisoquinoline reactions.

Future research efforts should employ:

Computational Chemistry: Techniques like Density Functional Theory (DFT) can provide valuable insights into reaction pathways, transition state energies, and the origins of regioselectivity. rsc.org Such studies can help rationalize experimental observations and predict the outcomes of new reactions.

Advanced Spectroscopic Analysis: In-situ spectroscopic monitoring (e.g., using NMR or IR) can track the formation of intermediates and byproducts in real-time, providing direct evidence for proposed mechanistic steps.

Isotopic Labeling Studies: Experiments using isotopically labeled reagents, such as H₂O¹⁸-labeling, can definitively trace the path of atoms through a reaction, as has been used to probe the mechanism of oxidative coupling reactions. bohrium.com

Kinetics Studies: Detailed kinetic analysis can help determine the rate-limiting steps of reactions and understand the influence of catalysts, solvents, and other reaction parameters, leading to more rational process optimization. dtic.mil

Compound Data

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 252861-41-9 | dtic.mil |

| Molecular Formula | C₉H₅BrN₂O₂ | ajgreenchem.comrsc.org |

| Molecular Weight | 253.05 g/mol | ajgreenchem.com |

| Appearance | Solid | rsc.org |

| Boiling Point | 386.9 °C at 760 mmHg | ajgreenchem.comrsc.org |

| Density | 1.747 g/cm³ (Predicted) | ajgreenchem.com |

| pKa | 2.81 (Predicted) | ajgreenchem.com |

| Solubility | Soluble in DMSO |

| Storage | Store at room temperature, sealed in dry conditions. | rsc.orgrsc.org |

Reactivity Profile of this compound

| Functional Group | Reaction Type | Description | Source(s) |

|---|---|---|---|

| Bromine Atom (C8) | Nucleophilic Substitution | The bromine atom can be replaced by various nucleophiles. | |

| Bromine Atom (C8) | Transition-Metal Coupling | Participates in cross-coupling reactions like Suzuki-Miyaura and Grignard reactions to form new C-C bonds. | orgsyn.org |

| Nitro Group (C5) | Reduction | The nitro group can be readily reduced to a primary amine (-NH₂), a versatile functional group for further synthesis. | orgsyn.org |

| Isoquinoline Ring | C-H Functionalization | The aromatic ring system can undergo direct functionalization at various positions under specific catalytic conditions. | ajgreenchem.comrsc.org |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 8-bromo-5-nitroisoquinoline?

The synthesis typically involves sequential halogenation and nitration steps. For example, bromination of isoquinoline derivatives using Br₂/Ag₂SO₄ in H₂SO₄ yields 8-bromoisoquinoline as a major product . Subsequent nitration with concentrated HNO₃ and H₂SO₄ introduces the nitro group preferentially at position 5 due to electronic and steric directing effects . Key steps include:

- Controlled reaction temperatures (e.g., 0°C for bromination to avoid over-halogenation).

- Purification via column chromatography to isolate intermediates .

- Validation using melting point analysis and NMR spectroscopy .

Q. How can researchers confirm the identity and purity of this compound?

Methodological approaches include:

- Melting point determination : Compare observed values with literature data (e.g., related brominated isoquinolines have mp ranges of 39–43°C ).

- Chromatography : Use HPLC or TLC with UV detection to assess purity .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Identify substituent positions (e.g., nitro and bromo groups alter chemical shifts distinctively).

- Mass spectrometry : Confirm molecular weight (e.g., C₉H₅BrN₂O₂ has a theoretical MW of 253.05 g/mol) .

Advanced Research Questions

Q. What factors influence the regioselectivity of nitration in brominated isoquinoline derivatives?

Nitration at position 5 in 8-bromoisoquinoline is driven by:

- Electronic effects : The bromine atom at position 8 acts as a meta-directing group, favoring nitration at position 5 .

- Steric hindrance : Bulkier substituents (e.g., nitro groups) may alter reactivity patterns, necessitating optimization of reaction conditions (e.g., HNO₃ concentration, temperature) .

- Competing pathways : Minor products (e.g., 8-nitro derivatives) can form under highly acidic conditions, requiring careful pH control .

Q. How can contradictions in reported synthetic yields for this compound be resolved?

Discrepancies may arise from:

- Reagent purity : Impurities in Br₂ or HNO₃ can reduce yields; use freshly distilled reagents .

- Workup protocols : Incomplete extraction or drying steps (e.g., using Na₂SO₄ vs. MgSO₄) may affect recovery .

- Analytical sensitivity : Low-resolution techniques (e.g., TLC) may underestimate byproduct formation. Cross-validate with quantitative NMR or LC-MS .

Q. What strategies optimize the stability of this compound during storage?

- Temperature control : Store at 0–6°C to prevent decomposition, as brominated heterocycles are prone to thermal degradation .

- Light protection : Use amber vials to avoid photolytic cleavage of the nitro group.

- Inert atmosphere : Argon or nitrogen blankets minimize oxidative side reactions .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction parameters (e.g., cooling rates, reagent addition sequences) to ensure reproducibility .

- Contradiction Mitigation : Use high-purity solvents (e.g., dry acetone for acetal formation) to minimize side reactions .

- Advanced Characterization : Pair X-ray crystallography (for structural confirmation) with DFT calculations to rationalize electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.